

Revolutionizing Live Cell Imaging: A Detailed Guide to DBCO-PEG13-NHS Ester

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Compound of Interest

Compound Name: DBCO-PEG13-NHS ester

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Harnessing the power of bioorthogonal chemistry, **DBCO-PEG13-NHS ester** has emerged as a critical tool for researchers, scientists, and drug development professionals. This bifunctional linker enables precise labeling of live cells, offering unprecedented insights into cellular processes. This document provides detailed application notes and protocols for the effective use of **DBCO-PEG13-NHS ester** in live cell imaging.

DBCO-PEG13-NHS ester is a versatile molecule that combines the reactivity of an N-hydroxysuccinimide (NHS) ester with a dibenzocyclooctyne (DBCO) group, connected by a hydrophilic 13-unit polyethylene glycol (PEG) spacer. The NHS ester selectively reacts with primary amines on cell surface proteins, while the DBCO group participates in a highly efficient and bioorthogonal copper-free "click" reaction with azide-modified biomolecules. This two-step labeling strategy allows for the specific attachment of imaging probes to live cells with minimal disruption to their natural functions.

Principle of Two-Step Live Cell Labeling

The use of **DBCO-PEG13-NHS ester** in live cell imaging typically involves a two-step process. First, a bioorthogonal azide group is introduced into the cellular component of interest. A common and powerful method for this is metabolic labeling, where cells are incubated with a precursor molecule containing an azide group, such as an azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz).[1][2] The cells' metabolic machinery incorporates this azido-sugar into glycoproteins on the cell surface.

In the second step, the azide-labeled cells are treated with **DBCO-PEG13-NHS ester** that has been pre-conjugated to a reporter molecule, such as a fluorescent dye. The DBCO group on the linker reacts specifically with the azide groups on the cell surface via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable covalent bond.^[3] This process effectively labels the targeted cellular components for visualization.

Alternatively, the **DBCO-PEG13-NHS ester** can be used to first modify the cell surface by reacting the NHS ester with primary amines of cell surface proteins. Subsequently, an azide-containing fluorescent probe can be introduced to react with the now cell-surface-tethered DBCO groups.

Applications in Live Cell Imaging

The primary application of this technique is in the visualization and study of cell surface glycosylation. Glycans play crucial roles in cell signaling, cell-cell recognition, and immune responses. By metabolically labeling glycans with azide sugars and subsequently reacting them with a DBCO-functionalized fluorescent probe, researchers can visualize the distribution and dynamics of glycoproteins on the surface of living cells.^{[1][2]}

This methodology can be applied to:

- **Study Glycan Dynamics:** Track the movement and turnover of glycoproteins on the plasma membrane.
- **Investigate Cell-Cell Interactions:** Visualize the role of glycoproteins in cell adhesion and communication.
- **Monitor Protein Trafficking:** Follow the internalization and recycling of cell surface proteins.^{[4][5]}
- **High-Resolution Imaging:** The specificity of the click reaction allows for high-contrast imaging with minimal background fluorescence, making it suitable for super-resolution microscopy techniques.^[6]

Experimental Protocols

Below are detailed protocols for the two-step labeling of live cells for fluorescence microscopy.

Protocol 1: Metabolic Labeling of Cell Surface Glycans followed by DBCO-Fluorophore Labeling

This protocol is ideal for visualizing the glycome of live cells.

Materials:

- Live cells of interest
- Cell culture medium
- Azide-modified sugar (e.g., Ac4ManNAz)
- **DBCO-PEG13-NHS ester**
- Fluorescent dye with a primary amine (for pre-conjugation) or a pre-made DBCO-fluorophore conjugate
- Phosphate-Buffered Saline (PBS), pH 7.4
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live cell imaging solution

Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Incubate the cells in culture medium containing an optimized concentration of the azide-modified sugar (e.g., 50 μ M Ac4ManNAz) for 24-48 hours.^[7] This allows for the metabolic incorporation of the azide groups into cell surface glycans.
 - Control cells should be cultured in parallel without the azide-modified sugar to assess background fluorescence.
- Preparation of DBCO-Fluorophore Conjugate (if not using a pre-made conjugate):

- Dissolve the amine-reactive fluorescent dye and a molar excess of **DBCO-PEG13-NHS ester** separately in anhydrous DMSO.
- Mix the solutions and allow them to react at room temperature for 1-2 hours, protected from light.
- The resulting DBCO-fluorophore conjugate can be used without further purification for most applications.
- Labeling with DBCO-Fluorophore:
 - Gently wash the azide-labeled and control cells three times with PBS.
 - Prepare a solution of the DBCO-fluorophore conjugate in a live cell imaging solution at a final concentration of 10-20 μM .[\[8\]](#)
 - Incubate the cells with the DBCO-fluorophore solution for 1 hour at 37°C, protected from light.[\[8\]](#)[\[9\]](#)
- Washing and Imaging:
 - Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.
 - Replace the PBS with a fresh live cell imaging solution.
 - Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Labeling of Cell Surface Proteins with DBCO-PEG13-NHS Ester followed by Azide-Fluorophore Labeling

This protocol is suitable for labeling the total population of accessible cell surface proteins.

Materials:

- Live cells of interest

- **DBCO-PEG13-NHS ester**
- Azide-functionalized fluorescent dye
- Amine-free buffer (e.g., PBS, pH 7.4)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Live cell imaging solution

Procedure:

- Cell Surface Modification with **DBCO-PEG13-NHS Ester**:
 - Gently wash the cells three times with an amine-free buffer (e.g., PBS).
 - Prepare a fresh solution of **DBCO-PEG13-NHS ester** in anhydrous DMSO and immediately dilute it to a final concentration of 0.5-2 mM in the amine-free buffer.[\[10\]](#)
 - Incubate the cells with the **DBCO-PEG13-NHS ester** solution for 30 minutes at room temperature.[\[10\]](#)
- Quenching and Washing:
 - Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
 - Incubate for 5 minutes at room temperature.
 - Wash the cells three times with PBS.
- Labeling with Azide-Fluorophore:
 - Prepare a solution of the azide-fluorophore in a live cell imaging solution at a final concentration of 10-20 μM .
 - Incubate the cells with the azide-fluorophore solution for 1 hour at 37°C, protected from light.

- Washing and Imaging:
 - Wash the cells three times with PBS to remove any unbound azide-fluorophore.
 - Replace the PBS with a fresh live cell imaging solution.
 - Image the cells using a fluorescence microscope.

Quantitative Data Summary

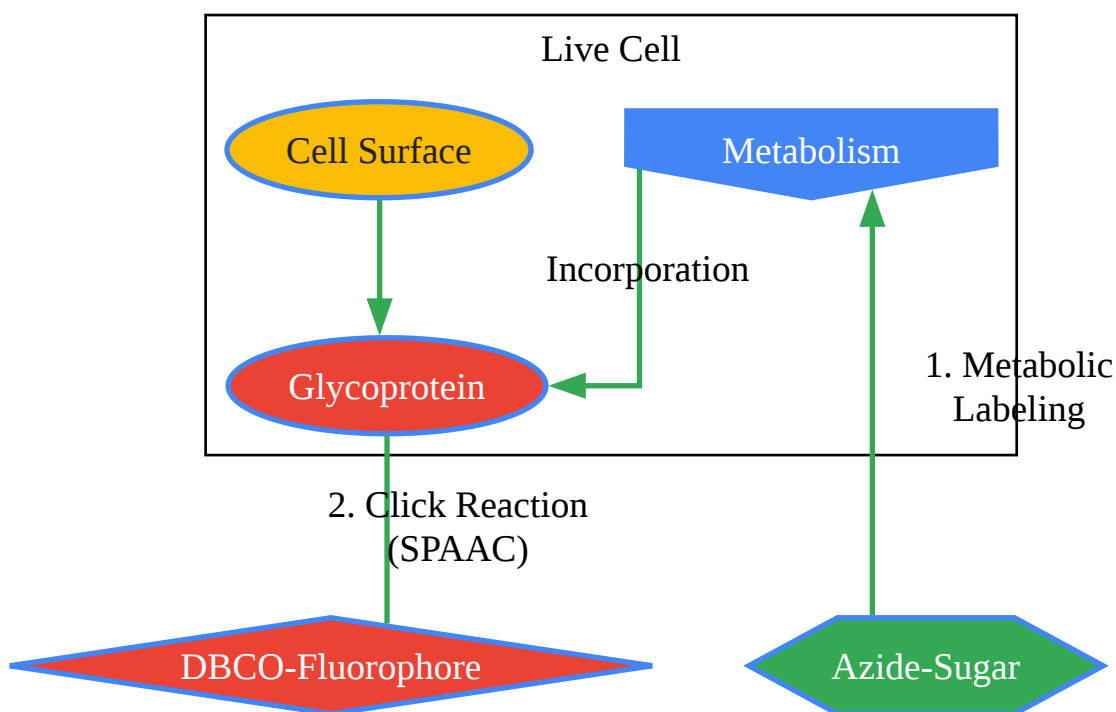
The following tables summarize key quantitative parameters from various studies for easy comparison.

Parameter	Cell Type	Reagent	Concentration	Incubation Time	Reference
Metabolic Labeling	BT-549	Ac4ManNAz	50 μ M	24 hours	[7]
Human colon adenocarcinoma (Ls174T)	Azido sugar 1 or 2	200 μ M	48 hours	[9]	
DBCO-Fluorophore Labeling	Azide-labeled cells	DBCO-PEG4-Fluor 545	10 μ M	1 hour	[7]
Azide-labeled cells	AFDye-DBCO conjugate	10-20 μ M	1 hour	[8]	
Azide-labeled cells	DBCO-SL	100 μ M	1 hour	[9]	
NHS Ester Labeling	Proteins	DBCO-PEG4-NHS ester	0.5-2 mM	30 minutes	[10]

Parameter	Buffer/Medium	pH	Temperature	Notes	Reference
NHS Ester Reaction	PBS, HEPES, Carbonate, Borate	7.2-8.5	Room Temp	Avoid amine-containing buffers like Tris.	[10]
SPAAC Reaction	Growth Media/PBS	7.4	37°C	Copper-free and biocompatible .	[8]
Cell Viability	Various	N/A	37°C	Cell viability should be assessed post-labeling, especially for long-term imaging.	[11]

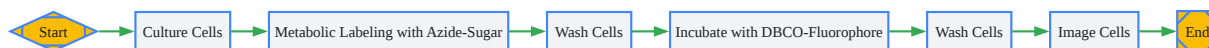
Visualization of Key Processes

The following diagrams illustrate the core concepts and workflows described in this document.



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Metabolic glycoengineering and click chemistry labeling workflow.



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Experimental workflow for live cell imaging.

Conclusion

DBCO-PEG13-NHS ester is a powerful and versatile tool for live cell imaging. Its ability to facilitate specific and bioorthogonal labeling of cell surface components provides researchers with a robust method to investigate a wide range of cellular processes in their native environment. By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this technology to advance their scientific discoveries.

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